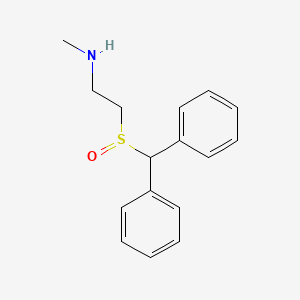
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is an organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a suitable diaryl sulfide precursor under acidic conditions.
Substitution Reactions: The introduction of the 4-methoxyphenyl and 2,4,6-trimethylphenyl groups can be achieved through Friedel-Crafts alkylation reactions. These reactions involve the use of anhydrous aluminum chloride as a catalyst and the corresponding aromatic compounds as reactants.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Anhydrous aluminum chloride, halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antipsychotic and antidepressant properties. It may interact with neurotransmitter receptors in the brain, influencing mood and behavior.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an antagonist or agonist at neurotransmitter receptors, such as dopamine or serotonin receptors. These interactions can modulate neurotransmitter signaling, leading to changes in mood, cognition, and behavior. The compound’s effects on other cellular pathways, such as oxidative stress and inflammation, are also areas of active research.
相似化合物的比较
Similar Compounds
9-Phenyl-9H-thioxanthene: Lacks the methoxy and trimethyl substitutions, resulting in different chemical and biological properties.
9-(4-Hydroxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene: The hydroxy group can alter the compound’s reactivity and interactions with biological targets.
9-(4-Methoxyphenyl)-9-phenyl-9H-thioxanthene: The absence of the trimethyl group affects the compound’s steric and electronic properties.
Uniqueness
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is unique due to its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both the methoxy and trimethyl groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.
属性
CAS 编号 |
90133-54-3 |
|---|---|
分子式 |
C29H26OS |
分子量 |
422.6 g/mol |
IUPAC 名称 |
9-(4-methoxyphenyl)-9-(2,4,6-trimethylphenyl)thioxanthene |
InChI |
InChI=1S/C29H26OS/c1-19-17-20(2)28(21(3)18-19)29(22-13-15-23(30-4)16-14-22)24-9-5-7-11-26(24)31-27-12-8-6-10-25(27)29/h5-18H,1-4H3 |
InChI 键 |
CHPJRWHXHPQJLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)


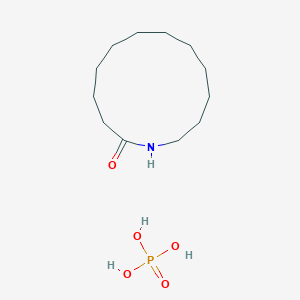
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
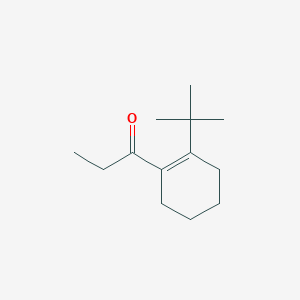

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
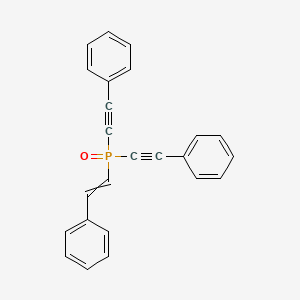
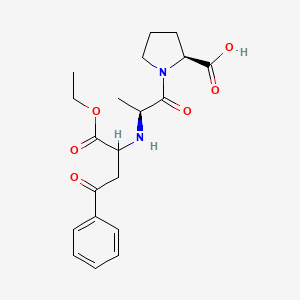
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
